molecular formula C13H14N2O3 B12977167 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol

Cat. No.: B12977167
M. Wt: 246.26 g/mol
InChI Key: NLOFDNLIQRDEEK-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol typically involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines. This reaction proceeds under mild conditions and can be catalyzed by various reagents such as ZnCl₂ or NH₄I . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The benzyloxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. The benzyloxyethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol is unique due to the presence of the benzyloxyethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-hydroxy-5-(2-phenylmethoxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O3/c16-12-11(13(17)15-9-14-12)6-7-18-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,14,15,16,17)

InChI Key

NLOFDNLIQRDEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=C(N=CNC2=O)O

Origin of Product

United States

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